4-(1,2-Dimethylpentyl)phenol
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Overview
Description
4-(1,2-Dimethylpentyl)phenol is an organic compound belonging to the family of alkylphenols. It has the molecular formula C13H20O and a molecular weight of 192.3 g/mol . This compound is characterized by a phenol group attached to a 1,2-dimethylpentyl chain. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2-Dimethylpentyl)phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of an aryl halide with a nucleophile under specific conditions. For example, the reaction of 4-bromophenol with 1,2-dimethylpentyl magnesium bromide in the presence of a catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes. These processes often use similar synthetic routes but are optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1,2-Dimethylpentyl)phenol undergoes various chemical reactions, including:
Reduction: Reduction of quinones back to phenols can be achieved using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the phenol group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride
Substitution: Bromine, nitric acid
Major Products Formed
Oxidation: Quinones
Reduction: Phenols
Substitution: Brominated or nitrated phenols
Scientific Research Applications
4-(1,2-Dimethylpentyl)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1,2-Dimethylpentyl)phenol involves its interaction with specific molecular targets and pathways. For example, its estrogenic activity is attributed to its ability to bind to estrogen receptors, mimicking the effects of natural estrogens . Additionally, its antimicrobial activity may involve the disruption of microbial cell membranes and inhibition of essential enzymes .
Comparison with Similar Compounds
4-(1,2-Dimethylpentyl)phenol can be compared with other alkylphenols, such as:
4-(1-Ethyl-1,2-dimethylpentyl)phenol: Similar structure but with an ethyl group instead of a dimethyl group.
4-(1,1-Dimethylpentyl)phenol: Similar structure but with a different arrangement of the dimethyl group.
Nonylphenol: A well-known environmental estrogen with a longer alkyl chain.
These compounds share similar chemical properties but differ in their specific biological activities and industrial applications.
Properties
CAS No. |
854904-93-1 |
---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
4-(3-methylhexan-2-yl)phenol |
InChI |
InChI=1S/C13H20O/c1-4-5-10(2)11(3)12-6-8-13(14)9-7-12/h6-11,14H,4-5H2,1-3H3 |
InChI Key |
CVEGGYAIBPXVDW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(C)C1=CC=C(C=C1)O |
Origin of Product |
United States |
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